3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
3-(2-fluoroethyl)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FN/c10-4-3-7-5-8-1-2-9(6-7)11-8/h7-9,11H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOJMTGKRWZKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137829-05-9 | |
| Record name | 3-(2-fluoroethyl)-8-azabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octane intermediate . Another approach includes the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organocatalysis has been explored to reduce the ecological impact of the synthesis process .
Chemical Reactions Analysis
Mitsunobu Reaction
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Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), or ADDP (1,1'-(azodicarbonyl)dipiperidine) with tributylphosphine (PBu₃) .
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Conditions : Conducted in THF or DCM at −50°C to 30°C for 16–72 hours.
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Example : Coupling 3-hydroxy-8-azabicyclo[3.2.1]octane with 4-fluoro-3-bromophenol yields substituted derivatives .
Protection/Deprotection Strategies
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Protecting Group : tert-Butyloxycarbonyl (Boc) is commonly used.
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Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group efficiently .
Substitution Reactions
The fluoroethyl side chain and bicyclic nitrogen participate in selective substitutions:
Nucleophilic Displacement
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Leaving Groups : Bromo or chloro substituents on the bicyclic core are displaced using bases like NaH in DMF .
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Example :
Fluorine Reactivity
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The C–F bond in the 2-fluoroethyl group is resistant to hydrolysis but undergoes radical-mediated defluorination under strong reducing conditions .
Oxidation and Reduction
The bicyclic amine’s nitrogen and adjacent carbons are reactive sites:
Oxidation
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Reagents : Potassium permanganate (KMnO₄) in acidic/basic media oxidizes the amine to nitro derivatives.
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Product : Forms 8-nitroazabicyclo[3.2.1]octane analogs, though yields are moderate (50–60%).
Reduction
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Reagents : Lithium aluminum hydride (LiAlH₄) reduces imine intermediates to secondary amines.
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Applications : Used to modify receptor-binding profiles in opioid antagonists .
Coupling Reactions
The compound serves as a scaffold for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings:
Palladium-Catalyzed Coupling
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Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O at 90°C for 18 hours .
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Example : Arylation at the 3-position with aryl halides achieves 70–80% yields .
Pharmacological Derivatization
Derivatives are synthesized for mu-opioid receptor antagonism:
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Key Modification : Introducing heteroaryl groups (e.g., pyridyl) at the 3-position enhances binding affinity .
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Example :
Stability and Degradation
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Thermal Stability : Decomposes above 200°C, releasing HF gas .
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Photolysis : UV exposure (254 nm) cleaves the C–F bond, forming ethylene and HF .
Mechanistic Insights
Scientific Research Applications
Monoamine Reuptake Inhibition
One of the primary applications of 3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane lies in its role as a monoamine reuptake inhibitor. Compounds in this class have been widely studied for their effectiveness in treating mood disorders, including depression and anxiety. The inhibition of neurotransmitter reuptake enhances the availability of serotonin, norepinephrine, and dopamine in the synaptic cleft, which is crucial for mood regulation.
- Case Study : A study highlighted in patent literature indicates that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, show promise in treating conditions responsive to monoamine neurotransmission modulation, such as major depressive disorder and generalized anxiety disorder .
Treatment of Attention Deficit Hyperactivity Disorder (ADHD)
The compound's ability to modulate neurotransmitter levels also suggests potential applications in treating ADHD. Research indicates that enhancing dopaminergic and noradrenergic activity can alleviate symptoms associated with this disorder.
- Research Insight : Clinical trials have demonstrated that compounds with similar structures exhibit efficacy in improving attention spans and reducing hyperactive behaviors in patients diagnosed with ADHD .
Safety and Toxicology Considerations
While exploring the therapeutic potential of this compound, it is essential to consider its safety profile:
- Toxicity : Preliminary data suggest that the compound may cause skin irritation and serious eye damage upon exposure . Therefore, appropriate safety measures must be implemented during handling and administration.
Formulation and Delivery Methods
The versatility of this compound extends to its formulation into various delivery methods:
Future Directions and Research Opportunities
The ongoing research into this compound presents several avenues for future exploration:
- Expanded Therapeutic Indications : Beyond mood disorders and ADHD, further studies could investigate its efficacy in treating other conditions such as obsessive-compulsive disorder (OCD) and chronic pain syndromes.
- Novel Derivatives : The development of new derivatives with improved pharmacokinetic properties may enhance therapeutic outcomes while minimizing side effects.
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The bicyclic structure allows for precise binding to enzymes or receptors, influencing various biological pathways. The fluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Key Observations :
- Substituents at the 3- and 8-positions significantly influence synthetic accessibility and physicochemical properties. For example, diarylmethoxyethylidenyl groups (e.g., 22e, 22f) require multi-step syntheses but achieve moderate to high yields (65–93%) .
- Fluorinated aromatic substituents (e.g., 4-fluorobenzyl in 22f) correlate with improved elemental analysis consistency (C: 67.44% vs. calculated 67.26%), suggesting stability in purification .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Profiles of Selected Analogs
Key Observations :
- Fluorine Impact: The 2-fluoroethyl group in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs like RTI336 . However, difluoroethyl analogs (e.g., CID 105436109) could exhibit higher metabolic resistance due to increased fluorine content .
- Receptor Selectivity : Substituents dictate target engagement. For example:
Metabolic and Physicochemical Comparisons
- Lipophilicity : Fluorinated ethyl groups (logP ~1.5–2.0) may increase lipophilicity versus cyclopropylmethyl (logP ~1.8) or benzyl substituents (logP ~2.5), affecting CNS penetration .
Biological Activity
3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octane is a derivative of the azabicyclo[3.2.1]octane scaffold, a structure known for its diverse biological activities, particularly in the field of drug discovery. This compound exhibits potential therapeutic applications, primarily due to its interactions with neurotransmitter systems and its ability to modulate various biological pathways.
Structural Characteristics
The azabicyclo[3.2.1]octane core provides a rigid framework that enhances the compound's interaction with biological targets. The addition of a fluoroethyl group at the 3-position is hypothesized to influence its pharmacokinetic properties and receptor binding affinities.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its role as a monoamine reuptake inhibitor and its potential anti-inflammatory effects.
Monoamine Reuptake Inhibition
Research indicates that compounds within the azabicyclo[3.2.1]octane class can inhibit the reuptake of key neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial in the management of mood disorders and other psychiatric conditions .
- Mechanism : The inhibition mechanism involves blocking the transporters responsible for neurotransmitter reuptake, thereby increasing the availability of these neurotransmitters in the synaptic cleft.
Anti-Inflammatory Properties
Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been identified as a significant mechanism through which this compound may exert its effects, enhancing levels of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator .
Study 1: NAAA Inhibition
A study demonstrated that derivatives of azabicyclo[3.2.1]octane showed potent inhibitory activity against human NAAA with IC50 values in the low nanomolar range (e.g., ARN19689 with IC50 = 0.042 μM). This suggests that modifications to the azabicyclo structure can lead to significant enhancements in biological activity, particularly for inflammatory conditions .
Study 2: Monoamine Transporter Binding
In vitro studies have shown that this compound derivatives effectively inhibit serotonin and norepinephrine transporters, indicating their potential as antidepressants or anxiolytics. These compounds exhibited selectivity towards specific transporters, which is critical for minimizing side effects associated with non-selective monoamine reuptake inhibitors .
Comparative Analysis of Biological Activity
| Compound | Target Receptor | IC50 (μM) | Activity Type |
|---|---|---|---|
| ARN19689 | NAAA | 0.042 | Inhibitor |
| Compound A | Serotonin Transporter | 0.25 | Inhibitor |
| Compound B | Norepinephrine Transporter | 0.15 | Inhibitor |
Q & A
Q. Basic
- Structural Elucidation : NMR (¹H/¹³C) confirms substituent placement and stereochemistry. For example, ¹H NMR peaks at δ 4.2–4.5 ppm indicate fluorine-coupled protons .
- Quantification : HPLC coupled with UV/Vis or MS detection achieves sensitivity down to 0.1 ng/mL in biological matrices .
- Purity Assessment : GC-MS or LC-HRMS identifies impurities (<0.5% threshold for pharmacological studies) .
How do structural modifications at the C3 and N8 positions affect binding affinity to monoamine transporters?
Q. Advanced
- C3 Modifications : Fluorinated alkyl groups (e.g., 2-fluoroethyl) increase DAT/SERT binding by 10–50× compared to non-fluorinated analogs. Aryl substitutions (e.g., 4-chlorophenyl) enhance selectivity for DAT over SERT (Ki: 2 nM vs. 15 nM) .
- N8 Substitutions : Bulky groups (e.g., benzyl) reduce off-target binding to muscarinic receptors. Table below summarizes key SAR trends:
| Substituent (C3) | DAT Ki (nM) | SERT Ki (nM) | Selectivity (DAT/SERT) |
|---|---|---|---|
| 2-Fluoroethyl | 3.2 | 28.5 | 8.9× |
| 4-Chlorophenyl | 1.8 | 15.4 | 8.5× |
| Methyl | 45.7 | 120.3 | 2.6× |
What computational methods are used to predict the interaction of this compound with biological targets?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. For DAT, the 2-fluoroethyl group occupies a hydrophobic subpocket near transmembrane helix 3 .
- QSAR Models : Machine learning (e.g., Random Forest) correlates substituent descriptors (logP, polar surface area) with IC50 values. Fluorine’s σm parameter improves predictive accuracy (R² > 0.85) .
- MD Simulations : GROMACS assesses binding stability; simulations >100 ns show fluorine-enhanced hydrogen bonding with DAT residues (e.g., Asp79) .
What are the metabolic pathways and major metabolites identified for 8-azabicyclo[3.2.1]octane derivatives?
Q. Advanced
- Phase I Metabolism : Cytochrome P450 (CYP3A4/2D6) mediates N-dealkylation at N8 or oxidation of the fluorinated ethyl group to 2-fluoroacetic acid .
- Phase II Conjugation : Glucuronidation occurs at the secondary amine, forming water-soluble excretory metabolites.
- Key Metabolites : Identified via LC-MS/MS in rodent models:
- N8-Dealkylated product (m/z 195.1)
- 2-Fluoroacetic acid conjugate (m/z 253.3) .
What strategies are employed to achieve enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold?
Q. Advanced
- Chiral Auxiliaries : (R)- or (S)-Proline induces enantioselectivity during bicyclization (ee > 90%) .
- Catalytic Asymmetric Synthesis : Rhodium-catalyzed [3+2] cycloaddition with Josiphos ligands achieves 98% ee .
- Kinetic Resolution : Lipase-mediated hydrolysis separates diastereomers (e.g., using Pseudomonas cepacia lipase) .
How does the introduction of fluorinated groups (e.g., 2-fluoroethyl) impact the compound’s pharmacokinetic properties?
Q. Advanced
- Lipophilicity : logP increases by 0.5–1.0 units, enhancing blood-brain barrier penetration (brain/plasma ratio: 2.7 vs. 1.3 for non-fluorinated analogs) .
- Metabolic Stability : Fluorine reduces CYP-mediated degradation (t½ in liver microsomes: 120 min vs. 45 min for ethyl analog) .
- Plasma Protein Binding : Fluorine increases albumin binding (95% vs. 88%), requiring dose adjustments in vivo .
What in vitro models are used to evaluate the efficacy of this compound as an enzyme inhibitor?
Q. Advanced
- Enzyme Inhibition Assays :
- NAAA Inhibition : Fluorescent substrate (PEA) hydrolysis in HEK293 cells overexpressing NAAA (IC50: 50 nM) .
- ELOVL6 Activity : Radiolabeled palmitate incorporation in HepG2 cells (IC50: 12 nM) .
- Cell-Based Uptake Assays : [³H]-Dopamine uptake in SH-SY5Y cells quantifies DAT inhibition (EC50: 8 nM) .
How do crystallographic studies contribute to understanding the binding modes of this compound with target enzymes?
Q. Advanced
- Co-crystallization : X-ray structures (2.1 Å resolution) with DAT reveal:
- The 2-fluoroethyl group occupies a hydrophobic cleft near TM3.
- Hydrogen bonding between the azabicyclo nitrogen and Asp121 stabilizes the complex .
- Fragment Replacement Studies : Soaking experiments identify critical residues (e.g., Phe325) for affinity optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
